3-Amino-3-propan-2-ylpiperidine-2,6-dione;hydrochloride
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Overview
Description
3-Amino-3-propan-2-ylpiperidine-2,6-dione;hydrochloride is a chemical compound with the molecular formula C8H14N2O2·HCl. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of an amino group and a propan-2-yl substituent. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-propan-2-ylpiperidine-2,6-dione;hydrochloride typically involves the following steps:
Formation of Piperidine Ring: The initial step involves the formation of the piperidine ring through cyclization reactions.
Introduction of Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Addition of Propan-2-yl Group: The propan-2-yl group is added through alkylation reactions.
Formation of Hydrochloride Salt: The final step involves the conversion of the compound into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-propan-2-ylpiperidine-2,6-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxo Derivatives: Formed through oxidation reactions.
Reduced Forms: Obtained via reduction reactions.
Substituted Derivatives: Produced through nucleophilic substitution reactions.
Scientific Research Applications
3-Amino-3-propan-2-ylpiperidine-2,6-dione;hydrochloride finds applications in various fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-propan-2-ylpiperidine-2,6-dione;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Aminopiperidine-2,6-dione: A structurally similar compound with different substituents.
3-Amino-2,6-piperidinedione: Another related compound with variations in the amino group positioning.
Uniqueness
3-Amino-3-propan-2-ylpiperidine-2,6-dione;hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its propan-2-yl group and hydrochloride salt form differentiate it from other similar compounds, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
3-amino-3-propan-2-ylpiperidine-2,6-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c1-5(2)8(9)4-3-6(11)10-7(8)12;/h5H,3-4,9H2,1-2H3,(H,10,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEYKDMJNXZJSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC(=O)NC1=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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